2-(2-bromoacetyl)-Benzenesulfonyl fluoride
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Overview
Description
2-(2-bromoacetyl)-Benzenesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a bromoacetyl group attached to a benzenesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoacetyl)-Benzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl fluoride with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
[ \text{Benzenesulfonyl fluoride} + \text{Bromoacetyl bromide} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is maintained at a moderate level to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified using techniques such as distillation or recrystallization to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromoacetyl)-Benzenesulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new chemical bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and reaction conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Scientific Research Applications
2-(2-bromoacetyl)-Benzenesulfonyl fluoride has a wide range of applications in scientific research, including:
Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving enzyme inhibition and protein modification, providing insights into biochemical pathways and mechanisms.
Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-bromoacetyl)-Benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bromoacetyl bromide: A related compound with similar reactivity, used in organic synthesis.
Benzenesulfonyl chloride: Another sulfonyl compound with different reactivity and applications.
2-bromoacetyl chloride: A compound with similar functional groups but different chemical properties.
Uniqueness
2-(2-bromoacetyl)-Benzenesulfonyl fluoride is unique due to the presence of both a bromoacetyl group and a benzenesulfonyl fluoride moiety
Properties
Molecular Formula |
C8H6BrFO3S |
---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
2-(2-bromoacetyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6BrFO3S/c9-5-7(11)6-3-1-2-4-8(6)14(10,12)13/h1-4H,5H2 |
InChI Key |
PPFFOIZDQXTZNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)S(=O)(=O)F |
Origin of Product |
United States |
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